molecular formula C12H15ClN2O B12729699 (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133662-15-4

(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12729699
CAS No.: 133662-15-4
M. Wt: 238.71 g/mol
InChI Key: HUNSWBDYZGCGEF-NTEUORMPSA-N
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Description

(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-methylpropanoic acid hydrazide. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: This compound shares a similar hydrazide structure but with different substituents, leading to distinct biological activities.

    Hydrazones: These compounds, like (E)-2-Methylpropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide, exhibit a variety of biological and pharmacological characteristics.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group, for instance, can participate in unique substitution reactions, differentiating it from other hydrazides.

Properties

CAS No.

133662-15-4

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-methylpropanamide

InChI

InChI=1S/C12H15ClN2O/c1-8(2)12(16)15-14-9(3)10-6-4-5-7-11(10)13/h4-8H,1-3H3,(H,15,16)/b14-9+

InChI Key

HUNSWBDYZGCGEF-NTEUORMPSA-N

Isomeric SMILES

CC(C)C(=O)N/N=C(\C)/C1=CC=CC=C1Cl

Canonical SMILES

CC(C)C(=O)NN=C(C)C1=CC=CC=C1Cl

Origin of Product

United States

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